N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide, also known as FOA, is a novel compound with potential applications in scientific research. FOA is a small molecule inhibitor that has been shown to have a high affinity for a specific protein target.
Applications De Recherche Scientifique
Radioligands for Peripheral Benzodiazepine Receptor (PBR)
Compounds such as N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide ([18F]-FMDAA1106) and its analogue ([18F]FEDAA1106) have been synthesized and evaluated as potent radioligands for peripheral benzodiazepine receptors (PBR). These radioligands have been used for ex vivo autoradiography in rat brains, highlighting regions with high PBR density, such as the olfactory bulb (Zhang et al., 2003).
Antibacterial and Antifungal Activities
Derivatives of 1,3,4-oxadiazole have been synthesized and screened for their antibacterial activity against various bacteria, including Salmonella typhi. The structural modifications in these compounds have shown significant antibacterial properties, with certain derivatives exhibiting promising activity (Salama, 2020).
Anti-inflammatory Activity
Novel derivatives incorporating the 1,3,4-oxadiazole structure have been synthesized and tested for anti-inflammatory activity. Among these compounds, specific derivatives have shown significant anti-inflammatory effects, indicating their potential for therapeutic applications in inflammatory conditions (Sunder & Maleraju, 2013).
Antitumor and Antioxidant Activities
Research has also focused on evaluating the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole derivatives for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Certain compounds within this research have shown binding to tumor-associated targets and displayed moderate inhibitory effects in related assays, highlighting their potential as chemotherapeutic agents (Faheem, 2018).
Antimicrobial Agents
Synthesis and evaluation of specific 1,3,4-oxadiazole derivatives have demonstrated antimicrobial properties against a range of bacterial and fungal pathogens. Compounds with specific structural features, including the presence of fluorine atoms, have shown enhanced antimicrobial efficacy, indicating their potential as novel antimicrobial agents (Parikh & Joshi, 2014).
Propriétés
IUPAC Name |
N-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c1-24-15-8-4-12(5-9-15)10-16(23)20-18-22-21-17(25-18)11-13-2-6-14(19)7-3-13/h2-9H,10-11H2,1H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKJBGXAKAYBCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.